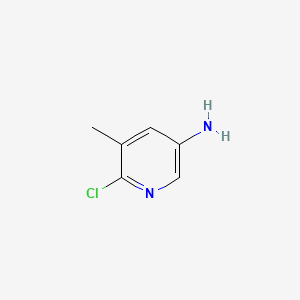

6-Chloro-5-methylpyridin-3-amine

Übersicht

Beschreibung

6-Chloro-5-methylpyridin-3-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring, with an amine group at the 3rd position.

Synthetic Routes and Reaction Conditions:

Bromination and Amination: One common synthetic route involves the bromination of 5-methylpyridin-3-amine followed by amination. The bromination step typically uses bromine in the presence of a catalyst, such as iron(III) bromide, under controlled temperature conditions.

Suzuki-Miyaura Cross-Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where this compound is synthesized from commercially available pyridine derivatives using palladium-catalyzed reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine or methyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles such as ammonia or alkyl halides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives, carboxylic acids.

Reduction: Reduced amines.

Substitution: Alkylated or amino-substituted pyridines.

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-methylpyridin-3-amine has various applications in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

Medicine: It is a precursor in the synthesis of drugs that target various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

6-Chloro-5-methylpyridin-3-amine is similar to other pyridine derivatives, such as 6-chloropyridin-2-amine and 5-methylpyridin-3-amine. its unique combination of chlorine and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. The presence of these substituents can significantly affect the chemical reactivity and biological activity of the compound.

Vergleich Mit ähnlichen Verbindungen

6-Chloropyridin-2-amine

5-Methylpyridin-3-amine

6-Bromopyridin-2-amine

5-Bromo-6-chloropyridin-2-amine

This comprehensive overview provides a detailed understanding of 6-Chloro-5-methylpyridin-3-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

6-Chloro-5-methylpyridin-3-amine (chemical formula: C₆H₇ClN₂) is an organic compound classified as an aminopyridine. It has garnered attention in medicinal chemistry primarily due to its role as an intermediate in the synthesis of pharmaceuticals, particularly lumacaftor, a drug used for treating cystic fibrosis. This article explores the biological activity of this compound, including its pharmacological implications, mechanisms of action, and comparative analysis with similar compounds.

This compound features a pyridine ring substituted with a chlorine atom and an amine group, which significantly influences its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

-

Pharmacological Relevance :

- Lumacaftor Synthesis : The compound is primarily recognized for its role in synthesizing lumacaftor, which enhances the function of the CFTR protein in cystic fibrosis patients.

- Gastrointestinal Absorption : It exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, indicating potential neurological applications.

-

Mechanisms of Action :

- While specific cellular effects remain largely unexplored, the structure implies possible interactions with enzymes and receptors due to the reactivity conferred by the chlorine atom and the pyridine ring. Further studies are necessary to elucidate these pathways.

-

Toxicity and Safety :

- The compound is classified as corrosive and an irritant, necessitating careful handling in laboratory settings.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds to highlight differences in biological activity and potential applications:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Chloropyridin-2-amine | 0.94 | Different chlorine position; varied reactivity |

| 5-Methylpyridin-3-amine | 0.85 | Lacks chlorine; serves as a precursor |

| 6-Bromopyridin-2-amine | 0.79 | Bromine instead of chlorine; alters reactivity |

| 5-Bromo-6-chloropyridin-2-amines | 0.79 | Contains both bromine and chlorine; increased complexity |

| 6-Chloro-4-methylpyridin-3-amines | 0.94 | Chlorine at a different position; unique properties |

This comparison underscores the unique structural characteristics of this compound that may influence its pharmacological profile.

Case Studies and Research Findings

Recent studies have explored various aspects of aminopyridines, including their synthetic routes and biological activities:

-

Synthesis Techniques :

- Various methods exist for synthesizing this compound, emphasizing its significance as a building block in organic chemistry.

-

Antimicrobial Properties :

- Related pyridine compounds have been investigated for their antimicrobial properties, suggesting that derivatives like this compound may also exhibit such activities.

- Metabolic Stability :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-5-methylpyridin-3-amine, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved through reductive amination or substitution reactions. Key methods include:

- Iron-mediated reduction : Using Fe and acetic acid in water achieves 97% yield under optimized conditions.

- Ammonium chloride-assisted reduction : Fe and NH₄Cl in methanol yield 42%, highlighting solvent polarity and reagent interactions as critical factors .

- Catalytic hydrogenation : Palladium catalysts in dioxane improve selectivity, but require rigorous temperature control (80–100°C) to minimize dehalogenation by-products .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : SHELXL/SHELXTL software refines crystal structures, resolving positional disorder in the pyridine ring and amine group .

- NMR spectroscopy : -NMR distinguishes the methyl (δ 2.3 ppm) and amine (δ 5.1 ppm) protons, while -NMR confirms the chloro-substituted carbon (δ 125 ppm).

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 142.59 (CHClN) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves and goggles to prevent skin/eye contact (H315/H319 hazards).

- Ventilation : Conduct reactions in fume hoods due to potential amine vapor release.

- Waste disposal : Neutralize acidic by-products (e.g., HCl) before aqueous waste treatment .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

- Palladium-catalyzed amination : Replace the chloro group with aryl/alkyl amines using Pd(PPh) and NaCO in DME:HO (10:1) at 150°C. This method favors C–Cl bond activation over methyl or amine sites .

- Buchwald-Hartwig coupling : Introduce heterocycles (e.g., triazoles) via Pd-mediated cross-coupling, optimizing ligand choice (XPhos) to suppress competing pathways .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- QSAR modeling : Use topological polar surface area (TPSA ≈ 35 Ų) and LogP (1.8) to assess blood-brain barrier permeability and solubility .

- Docking studies : Simulate interactions with kinase targets (e.g., EGFR) by aligning the pyridine core in hydrophobic pockets, guided by molecular dynamics simulations .

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 42% vs. 97%)?

- Parameter analysis : Compare solvent polarity (acetic acid vs. methanol), reducing agent efficiency (Fe vs. Pd), and reaction time. Acetic acid enhances Fe activity via protonation, accelerating electron transfer .

- By-product profiling : Use HPLC-MS to identify intermediates (e.g., over-reduced amines or dehalogenated species) that reduce yield .

Q. What strategies mitigate impurities during large-scale synthesis?

- Crystallization optimization : Recrystallize crude product from ethyl acetate/hexane (3:1) to remove residual Fe salts.

- Column chromatography : Employ silica gel (60–120 mesh) with CHCl:MeOH (95:5) to isolate the target compound from methyl-substituted isomers .

Q. Methodological Considerations

- Experimental design : Prioritize DoE (Design of Experiments) to evaluate temperature, solvent, and catalyst interactions systematically.

- Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs) to confirm structural assignments .

Eigenschaften

IUPAC Name |

6-chloro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBISZPNLZFTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485485 | |

| Record name | 6-Chloro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-82-2 | |

| Record name | 6-Chloro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-chloro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.